2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidinone core structure, which is substituted with a 4-chlorobenzylthio group and a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone core.
Introduction of the 4-Chlorobenzylthio Group: The thieno[3,2-d]pyrimidinone core is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 4-chlorobenzylthio group.
Introduction of the 4-Ethoxyphenyl Group: Finally, the compound is further reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base, such as sodium carbonate, to introduce the 4-ethoxyphenyl group via a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzylthio group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the 4-chlorobenzylthio group.
Scientific Research Applications
2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Chemical Biology: It is utilized as a chemical probe to investigate biological mechanisms and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-((4-chlorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but lacks the 4-ethoxyphenyl group.
2-((4-methylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but has a 4-methylbenzylthio group instead of the 4-chlorobenzylthio group.
Uniqueness
The uniqueness of 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thieno-pyrimidine core substituted with a chlorobenzyl group and an ethoxyphenyl moiety, which are critical for its biological activity.
The mechanism of action for this compound involves interaction with specific molecular targets within cells. These interactions may modulate various signaling pathways that lead to apoptosis in cancer cells and inhibition of pathogen growth.
Biological Activities
-
Anticancer Activity
- Case Studies : Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures induce apoptosis by upregulating pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
- Mechanistic Insights : The compound may exert its anticancer effects through the induction of DNA fragmentation and alterations in mitochondrial membrane potential .
- Antimicrobial Activity
Research Findings
A summary of key research findings on the biological activity of the compound is presented in the table below:
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S2/c1-2-26-17-9-7-16(8-10-17)24-20(25)19-18(11-12-27-19)23-21(24)28-13-14-3-5-15(22)6-4-14/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHSEMQXGSMONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.